molecular formula C21H15N3O6 B14510469 2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid CAS No. 63458-77-5

2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid

Cat. No.: B14510469
CAS No.: 63458-77-5
M. Wt: 405.4 g/mol
InChI Key: WUHABXLGDZEEQE-UHFFFAOYSA-N
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Description

2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring flanked by two benzoic acid moieties connected through carbonylazanediyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with appropriate amine derivatives under controlled conditions. One common method involves the use of pyridine-2,6-dihydrazide reacting with pyruvic acid to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid involves its ability to coordinate with metal ions through its pyridine and carboxylate groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets include metal ions such as zinc, copper, and palladium, and the pathways involved often relate to metal-ligand interactions .

Comparison with Similar Compounds

Uniqueness: 2,2’-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid is unique due to its specific structural arrangement, which allows for versatile coordination with various metal ions. This versatility makes it particularly valuable in the synthesis of metal-organic frameworks and other coordination compounds.

Properties

CAS No.

63458-77-5

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[6-[(2-carboxyphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C21H15N3O6/c25-18(23-14-8-3-1-6-12(14)20(27)28)16-10-5-11-17(22-16)19(26)24-15-9-4-2-7-13(15)21(29)30/h1-11H,(H,23,25)(H,24,26)(H,27,28)(H,29,30)

InChI Key

WUHABXLGDZEEQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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